molecular formula C12H13NO6 B2393612 Dimethyl 2-methyl-2-(4-nitrophenyl)malonate CAS No. 131675-32-6

Dimethyl 2-methyl-2-(4-nitrophenyl)malonate

Cat. No. B2393612
CAS RN: 131675-32-6
M. Wt: 267.237
InChI Key: RFISOAYKEOMLCU-UHFFFAOYSA-N
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Description

Dimethyl 2-methyl-2-(4-nitrophenyl)malonate is a chemical compound with the molecular formula C12H13NO6 . It contains a total of 32 bonds, including 19 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, and 1 aromatic nitro group .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered aromatic ring attached to a nitro group and two ester groups . The molecule contains a total of 32 atoms, including 13 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 6 Oxygen atoms .

Scientific Research Applications

Dimethyl 2-methyl-2-(4-nitrophenyl)malonate is commonly used in a variety of scientific studies. It has been used to study the mechanism of action of drugs, to investigate the biochemical and physiological effects of compounds, and to assess the advantages and limitations of laboratory experiments. This compound has also been used to study the structure and reactivity of compounds, to investigate the effects of environmental pollutants, and to explore the potential uses of natural products.

Mechanism of Action

The mechanism of action of Dimethyl 2-methyl-2-(4-nitrophenyl)malonate is not yet fully understood. However, it is believed that the compound is able to interact with enzymes and other proteins, which can lead to changes in their structure and activity. This can result in changes in the biochemical and physiological processes of the body, which can have both beneficial and adverse effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that the compound may have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, this compound has been shown to have an inhibitory effect on the activity of certain enzymes, which can lead to changes in the metabolism of cells.

Advantages and Limitations for Lab Experiments

The use of Dimethyl 2-methyl-2-(4-nitrophenyl)malonate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it can be synthesized in a high yield. In addition, this compound is relatively stable, and it can be stored for long periods of time without significant degradation. However, the use of this compound in laboratory experiments also has some limitations. It can be difficult to work with due to its low solubility, and it can be toxic if not handled properly.

Future Directions

There are many potential future directions for the study of Dimethyl 2-methyl-2-(4-nitrophenyl)malonate. One area of research is to further investigate the biochemical and physiological effects of the compound. Another area of research is to explore the potential uses of this compound in the synthesis of new compounds, such as drugs, dyes, and flavors. Additionally, further research could be conducted to investigate the mechanism of action of this compound, as well as to explore the potential environmental impacts of the compound. Finally, further research could be conducted to explore the potential applications of this compound in the field of biotechnology.

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Dimethyl 2-methyl-2-(4-nitrophenyl)malonate . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

dimethyl 2-methyl-2-(4-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c1-12(10(14)18-2,11(15)19-3)8-4-6-9(7-5-8)13(16)17/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFISOAYKEOMLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of dimethyl 2-(4-nitrophenyl)malonate (10 g, 39.52 mmol, 1.0 eq) and K2CO3 (10.9 g 79.05 mmol 2.0 eq) in DMF (40 mL), was added methyl iodide (4.94 mL, 79.05 mmol 2.0 eq) at 0° C. and the mixture stirred at RT for 18 h. K2CO3 was filtered out and the filtrate concentrated under vacuum. The residue was diluted with water (80 mL) and extracted with EtOAc (2×80 mL). The organic layer was separated washed with brine solution, dried over anhydrous Na2SO4 and the solvent evaporated to get dimethyl 2-methyl-2-(4-nitrophenyl)malonate (7 g, 66%; TLC system: EtOAc/PE (3:7), Rf: 0.5.)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
4.94 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

640 mg of compound 229.1 were dissolved in 12 ml of dry tetrahydrofuran and admixed with 138 mg of sodium hydride (60% in mineral oil). The mixture was stirred at room temperature for one hour, then a solution of 393 μl of methyl iodide in 5 ml of dry tetrahydrofuran was added dropwise and the resulting mixture was stirred at room temperature overnight. For workup, the reaction mixture was admixed cautiously with water and ethyl acetate. The organic phase was removed, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by chromatography (silica gel; n-heptane/0-10% ethyl acetate). Dimethyl 2-methyl-2-(4-nitrophenyl)malonate (231.1) was obtained; 1H NMR: 8.22, d, 2H, 7.61, d, 2H, 3.71, s, 6H, 1.82, s, 3H.
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step Two
Quantity
393 μL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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